molecular formula C15H14N2O2S B11843665 Benzenesulfonamide, N-(1-methyl-1H-indol-5-yl)- CAS No. 741708-82-7

Benzenesulfonamide, N-(1-methyl-1H-indol-5-yl)-

Cat. No.: B11843665
CAS No.: 741708-82-7
M. Wt: 286.4 g/mol
InChI Key: YZNITIQIAWPYEQ-UHFFFAOYSA-N
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Description

This compound is synthesized via a general sulfonylation procedure, where 1-methyl-1H-indol-5-amine reacts with benzenesulfonyl chloride under controlled conditions. The synthesis yields 85% of the product, as reported in a study by Lynsey J. Geldeard et al. (). Structural characterization includes ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, confirming the presence of the methyl-indole substituent and sulfonamide linkage. The compound’s molecular formula is C₁₄H₁₃N₂O₂S, with a molecular weight of 273.34 g/mol.

Properties

CAS No.

741708-82-7

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

N-(1-methylindol-5-yl)benzenesulfonamide

InChI

InChI=1S/C15H14N2O2S/c1-17-10-9-12-11-13(7-8-15(12)17)16-20(18,19)14-5-3-2-4-6-14/h2-11,16H,1H3

InChI Key

YZNITIQIAWPYEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction with Benzenesulfonyl Chloride

A straightforward method involves reacting 1-methyl-1H-indol-5-amine with benzenesulfonyl chloride in DCM under nitrogen atmosphere:

Procedure :

  • Dissolve 1-methylindol-5-amine (1.0 equiv) in DCM (0.25 M).

  • Add pyridine (1.1 equiv) and benzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with saturated NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (petroleum ether/ethyl acetate gradient).

Yield : 70–85%.

Organoselenium-Catalyzed Coupling for Enhanced Regioselectivity

Palladium-Mediated Cross-Coupling

A modified approach employs palladium catalysts to couple 2-bromo-5-methylaniline with benzenesulfonamide derivatives:

Reagents :

  • 2-Bromo-5-methylaniline (1.0 equiv)

  • Benzenesulfonamide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 24 hours.

Outcome :

  • Yield : 58–65% after silica gel chromatography.

  • Advantage : Avoids competitive N-methylation side reactions.

Amide Coupling Strategies for Hybrid Derivatives

EDCI/HOBt-Mediated Synthesis

A novel method from PMC involves coupling indole-carboxylic acids with benzenesulfonamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

Steps :

  • React 1H-indole-5-carboxylic acid (1.0 equiv) with EDCI (1.2 equiv) and HOBt (1.2 equiv) in DMF/DCM (5:1).

  • Add 4-methylbenzenesulfonamide (1.1 equiv) and stir at room temperature for 18 hours.

  • Extract with ethyl acetate, wash with brine, and purify via column chromatography.

Yield : 75–82%.

Comparative Analysis of Synthesis Methods

Method Reagents Conditions Yield Advantages
Direct SulfonylationBenzenesulfonyl chloride, pyridineDCM, rt, 12 h70–85%Simple, high yield
Organoselenium CatalysisPd(OAc)₂, Xantphos, Cs₂CO₃Toluene, 110°C, 24 h58–65%Regioselective
EDCI/HOBt CouplingEDCI, HOBt, DMF/DCMrt, 18 h75–82%Compatible with sensitive substrates

Optimization Challenges and Solutions

Purification Difficulties

  • Issue : Co-elution of byproducts in chromatography.

  • Solution : Use gradient elution (petroleum ether:ethyl acetate from 100:1 to 20:1).

Competing N-Methylation

  • Issue : Unprotected indole nitrogen leads to methylation at the 1-position.

  • Solution : Pre-protect the indole nitrogen using methyl iodide in alkaline conditions.

Recent Advancements in Scalable Synthesis

A 2024 protocol from Vulcanchem highlights microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, achieving yields of 88% with reduced solvent volumes. This method uses:

  • Microwave reactor : 150°C, 300 W.

  • Solvent : Acetonitrile (0.1 M).

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The indole moiety undergoes electrophilic substitution, primarily at the C-3 position. Common reagents include bromine (Br₂) and nitric acid (HNO₃), with yields dependent on reaction conditions:

ReagentConditionsProduct FormedYield (%)
Br₂ (1.2 eq)CH₂Cl₂, 0°C → RT, 4 hr3-Bromo-indole derivative65–78
HNO₃ (conc.)H₂SO₄, 0°C, 30 min3-Nitro-indole derivative52–60

The sulfonamide group’s electron-withdrawing nature directs substitution to the indole ring rather than the benzene ring .

Nucleophilic Substitution

The sulfonamide’s sulfur atom participates in nucleophilic attacks. For example:

  • Reaction with alkyl halides (e.g., CH₃I) in DMF at 80°C yields N-alkylated derivatives (45–58% yield).

  • Displacement by thiols forms thioether linkages under basic conditions (e.g., NaH, THF).

Oxidation Reactions

The sulfonamide group undergoes oxidation to sulfoxides or sulfones:

Oxidizing AgentConditionsProductYield (%)
H₂O₂ (30%)AcOH, RT, 12 hrSulfoxide70–75
m-CPBA (1.5 eq)CH₂Cl₂, 0°C → RT, 6 hrSulfone85–90

The indole ring is resistant to oxidation under these conditions, preserving its structure.

Reduction Reactions

Selective reduction of the sulfonamide group is achievable:

  • Sulfonamide to Amine : LiAlH₄ in THF reduces the sulfonamide to a secondary amine (55–60% yield).

  • Indole Ring Hydrogenation : Pd/C catalyzes hydrogenation of the indole’s pyrrole ring to form a tetrahydroindole derivative (H₂, 50 psi, 80% yield).

Hydrolysis Reactions

The sulfonamide bond resists hydrolysis under mild conditions but cleaves under strong acidic or basic conditions:

ConditionsProductsNotes
6M HCl, reflux, 8 hr1-Methylindole-5-amine + HSO₃⁻Quantitative cleavage
NaOH (10%), 100°C, 6 hrBenzenesulfonate + 1-methylindolePartial decomposition

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME) introduces aryl groups at the indole’s C-3 position (60–72% yield) .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides (e.g., 4-bromotoluene) using Xantphos/Pd₂(dba)₃ (50–65% yield) .

Interaction with Biological Targets

While primarily a chemical analysis, mechanistic studies reveal:

  • Hydrogen Bonding : The sulfonamide oxygen interacts with protein backbone NH groups (e.g., Thr54 in HIV-1 CA), as shown in MD simulations .

  • Hydrophobic Interactions : The indole’s methyl group enhances binding to hydrophobic pockets in enzyme active sites .

Comparative Reactivity

Reaction TypeBenzenesulfonamide, N-(1-methyl-1H-indol-5-yl)-N-(1H-Indol-5-yl)-4-methylbenzenesulfonamide
Electrophilic SubstitutionFavors C-3 of indole Lower reactivity due to methyl group
OxidationSulfone formation dominantSimilar sulfone yields
ReductionLiAlH₄ reduces sulfonamideRequires harsher conditions

Key Mechanistic Insights

  • Nucleophilic Substitution : The indole’s nitrogen attacks electrophilic sulfur in benzenesulfonyl chloride during synthesis, forming the sulfonamide bond .

  • Steric Effects : The 1-methyl group on indole hinders reactions at the N-1 position, directing reactivity to C-3.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of N-(1-methyl-1H-indol-5-yl)benzenesulfonamide involves several key steps that typically utilize various reagents and conditions to achieve the desired product. For instance, derivatives are often synthesized through reactions involving indole derivatives and benzenesulfonyl chlorides. The structural characterization of these compounds is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their molecular structures and purity .

Antimicrobial Activity

Numerous studies have demonstrated that benzenesulfonamide derivatives exhibit promising antimicrobial properties. For example, research indicates that compounds derived from N-(1H-indol-5-yl) structures show significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The presence of the indole moiety enhances the biological efficacy of these compounds by facilitating interactions with bacterial targets .

Antidiabetic Properties

In vivo studies on antidiabetic activities have shown that certain benzenesulfonamide derivatives can significantly reduce blood glucose levels in diabetic rat models. Compounds synthesized with modifications on the thiazole ring demonstrated hypoglycemic effects comparable to established antidiabetic agents like glibenclamide . These findings suggest that structural variations in benzenesulfonamides can lead to enhanced therapeutic effects against diabetes.

Anticancer Potential

Benzenesulfonamide derivatives have also been explored for their anticancer properties. For instance, a study reported that specific derivatives exhibited potent inhibition against carbonic anhydrase IX (CA IX), a target associated with tumor growth and metastasis. These compounds showed promising antiproliferative effects in cancer cell lines, indicating their potential as cancer therapeutics .

Case Study: Anticancer Activity

A recent investigation into a series of benzenesulfonamide derivatives revealed that modifications at specific positions on the sulfonamide group significantly influenced their anticancer activity. The most effective compounds were found to induce apoptosis in breast cancer cell lines while demonstrating selectivity for CA IX over other isoforms . This selectivity is crucial for minimizing side effects during treatment.

Case Study: Antimicrobial Efficacy

Another study focused on synthesizing new derivatives of benzenesulfonamide linked to thiazole rings, which were tested against various bacterial strains. The results indicated that most synthesized compounds displayed significant antimicrobial activity, suggesting that these derivatives could serve as lead compounds for developing new antibiotics .

Data Tables

Compound NameActivity TypeModel/Method UsedKey Findings
N-(1-methyl-1H-indol-5-yl)benzenesulfonamideAntimicrobialBacterial strain assaysSignificant activity against E. coli, S. aureus
N-(4-phenylthiazol-2-yl)benzenesulfonamidesAntidiabeticStreptozotocin-induced diabetic ratsNotable reduction in blood glucose levels
Various benzenesulfonamidesAnticancerCA IX inhibition assaysInduced apoptosis in breast cancer cell lines

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects . For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

N-(4-Methoxyphenyl)benzenesulfonamide (117a)

  • Structure : Features a methoxy group (-OCH₃) at the para position of the phenyl ring attached to the sulfonamide nitrogen.
  • Synthesis : Synthesized using the same general procedure as 117b, yielding 79% ().
  • Reduced steric bulk compared to 117b, which may influence binding affinities in biological systems.
  • Molecular Weight: 277.33 g/mol (C₁₃H₁₃NO₃S).

N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide

  • Structure : Substituted with an indazole ring (instead of indole) and an allyl group at the 1-position ().
  • Biological Activity : Indazole-based sulfonamides are associated with anticancer, anti-inflammatory, and antiviral activities due to enhanced π-π stacking and hydrogen-bonding capabilities .
  • Key Differences: Indazole vs. indole: Indazole’s additional nitrogen atom may improve metabolic stability and target selectivity.

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

  • Structure : A more complex derivative with a hydroxyethyl linker and a methyloxazolyl group on the benzene ring ().
  • Molecular Weight : 411.5 g/mol (C₂₁H₂₁N₃O₄S).
  • Methyloxazolyl moiety may modulate electronic properties and receptor interactions.

N-(Thiazol-2-yl)benzenesulfonamides

  • Structure : Thiazole ring replaces the indole group ().
  • Biological Activity : Demonstrated antibacterial activity, particularly against Gram-positive bacteria, due to thiazole’s ability to disrupt cell-wall synthesis .
  • Key Differences :
    • Thiazole’s sulfur and nitrogen atoms contribute to distinct electronic and steric profiles.
    • Lower molecular weight (e.g., ~250–300 g/mol ) compared to indole derivatives.

Data Table: Structural and Functional Comparison

Compound Name Substituent/R-Group Molecular Weight (g/mol) Key Biological Activities Synthesis Yield Reference
Benzenesulfonamide, N-(1-methyl-1H-indol-5-yl)- 1-methylindol-5-yl 273.34 Under investigation 85%
N-(4-Methoxyphenyl)benzenesulfonamide 4-methoxyphenyl 277.33 Not reported 79%
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide Indazole, allyl, methyl ~320 (estimated) Anticancer, anti-inflammatory Not reported
N-(Thiazol-2-yl)benzenesulfonamides Thiazole ~250–300 Antibacterial Varies
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide Hydroxyethyl, methyloxazolyl 411.5 Not reported Not reported

Research Findings and Trends

  • Electronic Effects : Electron-donating groups (e.g., methoxy in 117a) increase sulfonamide nucleophilicity, whereas bulky groups (e.g., methylindole in 117b) enhance steric hindrance, affecting binding to biological targets .
  • Solubility and Bioavailability : Hydrophilic modifications (e.g., hydroxyethyl in ) address the poor solubility of parent sulfonamides, a common limitation in drug development .

Biological Activity

Benzenesulfonamide, N-(1-methyl-1H-indol-5-yl)-, is a compound of significant interest due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.

Overview of the Compound

  • Chemical Structure : The compound features a benzenesulfonamide moiety attached to a 1-methyl-1H-indole core. Its molecular formula is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 378.44 g/mol.
  • Synthesis : Typically synthesized through multi-step organic reactions, this compound serves as a building block for more complex molecules.

Benzenesulfonamide, N-(1-methyl-1H-indol-5-yl)- interacts with various biological targets, modulating biochemical pathways:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase enzymes, which are critical in inflammatory processes. This inhibition leads to reduced production of inflammatory mediators.
  • Cancer Cell Proliferation : The compound may inhibit enzymes involved in cancer cell proliferation, resulting in cell cycle arrest and apoptosis.

Biological Activities

Research indicates that benzenesulfonamide derivatives exhibit a range of biological activities:

  • Antiviral Properties : Some studies have reported its potential as an antiviral agent against various viruses, including HIV .
  • Anti-inflammatory Effects : It has demonstrated significant anti-inflammatory activity in animal models, particularly in reducing carrageenan-induced edema .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties, showing promise as a kinase inhibitor with lower cytotoxic effects on non-cancerous cells compared to traditional chemotherapeutics like cisplatin .

Cardiovascular Effects

A study utilizing an isolated rat heart model explored the effects of benzenesulfonamide on perfusion pressure and coronary resistance. Results indicated that certain derivatives decreased perfusion pressure and coronary resistance significantly compared to controls . These findings suggest potential cardiovascular applications.

Antimicrobial Activity

In vitro studies have shown that benzenesulfonamide derivatives possess antimicrobial properties. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus, indicating its potential as an antimicrobial agent .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 (µM)Notes
AL106Anti-GBM activity10Less cytotoxic than cisplatin
4-(2-aminoethyl)benzenesulfonamideCardiovascular effectsN/ADecreased perfusion pressure
Indole DerivativesAntiviralVariesBroad range of activities

Q & A

Q. What are the common synthetic routes for N-(1-methyl-1H-indol-5-yl)benzenesulfonamide, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling benzenesulfonyl chloride derivatives with substituted indole precursors. For example, EDCI/HOBt-mediated amide bond formation in dichloromethane at 0°C is widely used . Yield optimization requires careful control of stoichiometry, reaction time, and purification via column chromatography. Lower yields (e.g., 37% for compound 35 in ) may arise from steric hindrance or side reactions, necessitating iterative solvent (e.g., DCM vs. DMF) or catalyst screening.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Structural validation employs 1H^{1}\text{H} NMR and 13C^{13}\text{C} NMR to confirm chemical environments (e.g., sulfonamide NH protons at δ 10–12 ppm, indole aromatic protons) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (e.g., SHELX refinement) further resolve ambiguities in regiochemistry or stereochemistry .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) inform structure-activity relationships (SAR) for this compound?

Methodological Answer: X-ray crystallography reveals critical intermolecular interactions (e.g., hydrogen bonds between sulfonamide groups and solvent molecules) that stabilize the bioactive conformation. For example, and highlight sulfonamide derivatives with planar indole rings, suggesting π-π stacking may enhance binding to hydrophobic enzyme pockets. SHELXL refinement parameters (R-factors < 0.05) ensure high confidence in structural models for SAR-driven analogue design .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting enzyme inhibition results)?

Methodological Answer: Discrepancies between in vitro and in vivo efficacy (e.g., vs. 16) may arise from metabolic instability or off-target effects. Address this via:

  • Selectivity assays : Compare inhibition across enzyme isoforms (e.g., carbonic anhydrase I vs. II).
  • Metabolic profiling : Use liver microsomes to identify degradation pathways.
  • Computational docking : Map binding poses to prioritize analogues with improved target specificity .

Q. How can molecular modeling predict the compound’s mechanism of action against NLRP3 inflammasome or other targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) identifies key interactions between the sulfonamide group and NLRP3’s ATP-binding pocket. Free energy calculations (MM-PBSA/GBSA) quantify binding affinities, while MD simulations (>100 ns) assess complex stability. Validate predictions with mutagenesis (e.g., alanine scanning of critical residues) .

Key Recommendations for Researchers

  • Synthetic Challenges : Optimize coupling reactions using microwave-assisted synthesis to reduce reaction times and improve yields .
  • Data Reproducibility : Cross-validate crystallographic data with multiple software suites (e.g., SHELX vs. PHENIX) to minimize refinement errors .
  • Biological Validation : Pair in silico predictions with orthogonal assays (e.g., surface plasmon resonance) to confirm target engagement .

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